molecular formula C17H23N7O B12267071 4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B12267071
M. Wt: 341.4 g/mol
InChI Key: KNGBDNFWURDOBQ-UHFFFAOYSA-N
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Description

  • Reactants: 4-morpholinopyrimidine, 1-boc-piperazine
  • Conditions: Reflux in acetonitrile
  • Product: 4-{6-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
  • Step 3: Deprotection and Substitution

    • Reactants: 4-{6-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, 6-methylpyrazine-2-carboxylic acid
    • Conditions: Acidic deprotection followed by nucleophilic substitution
    • Product: 4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings. The methylpyrazine group is then introduced through a substitution reaction.

    • Step 1: Synthesis of Pyrimidine Core

      • Reactants: 2-chloropyrimidine, morpholine
      • Conditions: Reflux in ethanol
      • Product: 4-morpholinopyrimidine

    Chemical Reactions Analysis

    Types of Reactions

    4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Nucleophiles like amines or thiols in the presence of a base

    Major Products

      Oxidation: Formation of corresponding N-oxides

      Reduction: Formation of reduced derivatives with hydrogen addition

      Substitution: Formation of substituted derivatives with new functional groups

    Scientific Research Applications

    4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

      Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

      Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

      Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.

      Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This can lead to the modulation of cellular pathways and processes, resulting in therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
    • 4-{2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
    • (4-methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

    Uniqueness

    4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific substitution pattern and the presence of multiple heterocyclic rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

    Properties

    Molecular Formula

    C17H23N7O

    Molecular Weight

    341.4 g/mol

    IUPAC Name

    4-[6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

    InChI

    InChI=1S/C17H23N7O/c1-14-11-18-12-17(21-14)23-4-2-22(3-5-23)15-10-16(20-13-19-15)24-6-8-25-9-7-24/h10-13H,2-9H2,1H3

    InChI Key

    KNGBDNFWURDOBQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CN=CC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4

    Origin of Product

    United States

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